molecular formula C10H11N3S B13686885 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole

Cat. No.: B13686885
M. Wt: 205.28 g/mol
InChI Key: SOHNJGZSPRJKMW-UHFFFAOYSA-N
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Description

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the ethylphenyl substituent enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with substituted benzoic acids in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The amino group and thiadiazole ring allow it to bind to enzymes and receptors, inhibiting their activity. This compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-N-(2-ethylphenyl)benzamide
  • 2-Amino-5-(4-acetylphenylazo)-thiazole

Uniqueness

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-(2-ethylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3S/c1-2-7-5-3-4-6-8(7)9-12-13-10(11)14-9/h3-6H,2H2,1H3,(H2,11,13)

InChI Key

SOHNJGZSPRJKMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=NN=C(S2)N

Origin of Product

United States

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